molecular formula C12H17N3O2 B13425886 (Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide

(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide

Cat. No.: B13425886
M. Wt: 235.28 g/mol
InChI Key: ODOHPYXNPOOHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a substituted acetimidamide moiety. The (Z)-configuration denotes the spatial arrangement of substituents around the imine double bond, which critically influences its molecular interactions and pharmacological properties.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanimidamide

InChI

InChI=1S/C12H17N3O2/c1-9-2-3-11-10(6-9)7-15(4-5-17-11)8-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14)

InChI Key

ODOHPYXNPOOHCB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OCCN(C2)C/C(=N/O)/N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C, leading to the formation of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is being investigated for its potential therapeutic properties. Research has indicated its efficacy in modulating certain biological pathways, making it a candidate for drug development in areas such as oncology and neurology .

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The benzo[f][1,4]oxazepine core distinguishes this compound from analogs such as 1,4-benzoxazines (e.g., (E)-N'-hydroxy-2-phenylacetimidamide in ). Benzoxazines lack the seven-membered oxazepine ring, instead featuring a six-membered ring with one oxygen and one nitrogen atom.

Substituent Effects

  • Acetimidamide Side Chain : The N'-hydroxyacetimidamide group is a key pharmacophore, common in compounds designed to inhibit metalloenzymes (e.g., histone deacetylases). This moiety is also seen in ’s thiazolidinedione derivatives, where acetamide groups enhance hypoglycemic activity via PPAR-γ modulation .

Isomerism and Configuration

The (Z)-configuration contrasts with the (E)-isomers reported in (e.g., compounds 2k and 2l ). Isomerism affects molecular geometry and target binding : (Z)-isomers often exhibit tighter binding to planar active sites due to reduced steric hindrance, while (E)-isomers may favor interactions with hydrophobic pockets .

Spectroscopic Characterization

Key analytical data for related compounds include:

Parameter Target Compound (Inferred) Analogs (1,4-Benzoxazine) (Thiazolidinedione)
IR (C=N stretch) ~1640–1680 cm⁻¹ 1635–1650 cm⁻¹ 1670–1690 cm⁻¹
¹H NMR (N-H) δ 8.5–9.5 ppm δ 8.3–8.7 ppm δ 9.1–9.3 ppm
Melting Point ~180–200°C (estimated) 192–210°C 165–185°C

Bioactivity and Target Profiling

highlights that structural similarity strongly correlates with bioactivity profiles . For example:

  • 1,4-Oxazepines (target’s core) are associated with GABA receptor modulation , while 1,4-benzoxazines () show antimicrobial activity .

Biological Activity

(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a hydroxyl group and a dihydrobenzo[f][1,4]oxazepine moiety. Its molecular formula and weight are essential for understanding its interactions with biological targets.

Biological Activity Overview

The biological activity of (Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide has been evaluated through various experimental approaches. Below are key findings organized into specific areas of activity:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the oxazepine scaffold. For instance, derivatives have shown promising cytotoxic effects against several cancer cell lines, including Hep G-2 (liver cancer) and DU-145 (prostate cancer).

CompoundCell LineIC50 (µM)% Inhibition at 100 µM
(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin)Hep G-2TBDTBD
MethotrexateHep G-24.68 ± 0.1778.23 ± 1.86

The incorporation of halogen-substituted groups has been noted to enhance the binding affinity to target proteins involved in cancer progression, leading to improved therapeutic efficacy .

The mechanism by which (Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide exerts its effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Target Protein Interaction : Docking studies indicate favorable interactions with key proteins involved in cellular signaling pathways associated with oncogenesis .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Studies : A study demonstrated that derivatives similar to (Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin) exhibited significant cytotoxicity against Hep G-2 cells with IC50 values ranging from 3.29 µM to 8.56 µM depending on substitutions .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, suggesting potential for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.